CID 136585400
Description
No data on CID 136585400 is present in the provided evidence. PubChem entries typically include molecular formulas, structural data, and biological activities, but none of this information is accessible here .
Properties
InChI |
InChI=1S/C14H15F2NO2S/c1-2-3-9-17-20(18,19)10-12-13(14(12,15)16)11-7-5-4-6-8-11/h3-8,12-13,17H,1,9-10H2/t12-,13-/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNCZZWYXVQEMW-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNS(=O)(=O)CC1C(C1(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C=CCNS(=O)(=O)C[C@H]1[C@@H](C1(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the evidence highlights methodologies for comparing structurally or functionally similar compounds:
Key Methodological Insights from Evidence
- Structural Overlays : uses 3D structural overlays to compare substrates and inhibitors like taurocholic acid (CID 6675) and betulin derivatives (e.g., CID 72326). Such overlays could theoretically apply to CID 136585400 if structural data were available .
- Physicochemical Properties : –15 emphasize comparing molecular weight, polarity (TPSA), solubility, and bioactivity (e.g., CYP inhibition). For example:
- Spectral Data : –12 stress the need for NMR, HRMS, and elemental analysis to confirm structural similarities.
Proposed Comparison Framework (Hypothetical)
| Property | This compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | N/A | 218.05 | 168.19 |
| TPSA (Ų) | N/A | 31.35 | 67.15 |
| Solubility (mg/mL) | N/A | 0.864 | 0.249 |
| Bioactivity (e.g., CYP Inhibition) | N/A | CYP1A2 | CYP1A2 |
Critical Analysis of Evidence Limitations
- Absence of this compound: None of the evidence documents reference this compound, making it impossible to extract structural, functional, or comparative data.
- Methodological Relevance: and demonstrate workflows for comparing substrates/inhibitors (e.g., 3D overlays, bioactivity assays) , but these cannot be applied without baseline data on this compound.
- Data Gaps : The lack of spectral, synthetic, or bioactivity data for this compound precludes meaningful analysis.
Recommendations for Future Research
Verify the CID: Confirm the correct PubChem ID or chemical nomenclature.
Expand Literature Review : Access specialized databases (e.g., SciFinder, Reaxys) or primary journals for structural/functional data.
Experimental Characterization: If the compound is novel, conduct NMR, MS, and bioassays to enable comparisons.
Q & A
Q. Table 1: Minimum Reporting Standards for this compound Studies
Q. Table 2: Common Pitfalls in this compound Research
| Pitfall | Solution |
|---|---|
| Overlooking stereochemistry | Use chiral HPLC or XRD to confirm enantiomeric purity |
| Inadequate controls | Include kinetic controls (e.g., reaction quench at t=0) |
| Poor data archiving | Deposit raw data in repositories with DOI links |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
